(2Z)-2-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
The compound (2Z)-2-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]benzimidazole core, a benzylidene group, and several substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-a]benzimidazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzimidazole, with a thioamide under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with an aldehyde, such as 3-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, under basic conditions.
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, which may include recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
(2Z)-2-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can be compared with other similar compounds, such as:
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound with similar antimicrobial activity.
This compound in various fields.
Properties
IUPAC Name |
(2Z)-2-[[3-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-3-30-23-14-18(11-12-22(23)31-16-19-8-6-7-17(2)13-19)15-24-25(29)28-21-10-5-4-9-20(21)27-26(28)32-24/h4-15H,3,16H2,1-2H3/b24-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOIPTNHWSQLND-IWIPYMOSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC(=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC(=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.